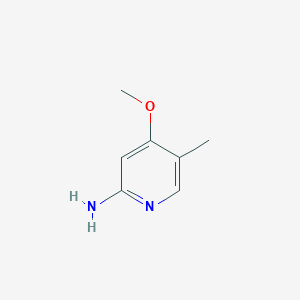

4-Methoxy-5-methyl-pyridin-2-ylamine

Description

Contextual Significance of Aminopyridine Derivatives in Chemical Research

Aminopyridine derivatives represent a class of heterocyclic organic compounds that are of profound importance in chemical and pharmaceutical research. Structurally, they consist of a pyridine (B92270) ring substituted with one or more amino groups. This structural motif is a key feature in numerous biologically active molecules and functional materials.

In medicinal chemistry, the aminopyridine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets, leading to diverse pharmacological effects. chemimpex.comambeed.com These compounds are integral to the development of drugs for various conditions. chemimpex.comjk-sci.com The nitrogen atom in the pyridine ring and the attached amino group(s) allow for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. chemimpex.com

Furthermore, substituted pyridines, including aminopyridines, are fundamental building blocks in organic synthesis. jk-sci.comnih.gov Their utility extends to the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. cymitquimica.com The versatility of the pyridine ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired functions. nih.gov The presence of amino and other functional groups, like methoxy (B1213986) and methyl groups, further enhances their reactivity and potential for creating diverse chemical libraries for screening and development. cymitquimica.com

Scope and Research Focus on 4-Methoxy-5-methyl-pyridin-2-ylamine

There is a notable absence of specific research literature and detailed findings for this compound. While its isomers, such as 5-Amino-2-methoxy-4-methylpyridine, are recognized as versatile intermediates in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals, the research focus on this specific compound is not documented in available scientific databases.

Based on the known applications of its structural analogs, it can be inferred that this compound would likely serve as a chemical intermediate. The functional groups present—a primary amine, a methoxy group, and a methyl group on a pyridine core—provide multiple reactive sites for synthetic transformations. Research, if undertaken, would likely explore its potential as a building block for creating more complex molecules with potential therapeutic or material science applications. However, without specific studies, any discussion of its research focus remains speculative.

Below is a table of the chemical properties for the specified compound, derived from computational models and comparison with similar structures.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Structure | Pyridine ring with a methoxy group at position 4, a methyl group at position 5, and an amino group at position 2. |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXYTBBAJMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 5 Methyl Pyridin 2 Ylamine and Analogues

Catalytic Reactions in the Synthesis of Substituted Pyridin-2-ylamines

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing the C-N bond in N-aryl-2-aminopyridines and related structures. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are preeminent in this field, enabling the coupling of aryl halides or triflates with a wide range of amines, including protected hydrazines. acs.orgnih.gov These reactions typically employ a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, such as BINAP, to facilitate the catalytic cycle. acs.org The choice of ligand is crucial for achieving high yields and broad substrate scope.

Beyond palladium, other transition metals like rhodium, iridium, ruthenium, and cobalt are also utilized in coupling reactions involving N-aryl-2-aminopyridines, where the pyridyl group can act as a directing group to facilitate cyclization and functionalization. rsc.org Pyridine (B92270) sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable pyridine boronic acids.

| Catalyst System | Pyridine Substrate | Amine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | 2,5-dibromopyridine | Di-tert-butyl hydrazodiformate | NaOtBu, Toluene, 100 °C | Protected 5-bromo-2-hydrazinopyridine | Good | acs.org |

| [Cp*Ru(naphthalene)]PF₆ | 2-aminopyridine (B139424) | Morpholine | n-heptane, 120 °C | 2-morpholinopyridine | Low (13%) | acs.org |

| PdCl₂ | Arenesulfinate | Aryl triethoxysilane | TBAF, THF, 70 °C | Biaryl | 94% | mdpi.com |

Other Catalytic Transformations (e.g., Copper-catalyzed aminomethylation/cycloisomerization, Nickel-catalyzed C-N coupling)

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative to palladium for C-N bond formation. Copper-catalyzed Ullmann-type reactions have long been used for N-arylation. More recent developments have led to milder and more efficient protocols. For instance, a copper(I) catalyst can be used for the amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849) in ethylene (B1197577) glycol, avoiding the need to handle gaseous ammonia. researchgate.net Copper catalysts have also been employed in oxidative C-N coupling reactions, such as the reaction between 2-aminopyridine and terminal alkynes, which proceeds via a C≡C bond cleavage to form pyridyl amides. rsc.org Furthermore, copper can catalyze the dearomative alkynylation of pyridines, providing synthetically valuable enantioenriched 2-alkynyl-1,2-dihydropyridines. nih.gov

Nickel-Catalyzed C-N Coupling: Nickel catalysis has emerged as a powerful tool, especially for the amination of challenging substrates like (hetero)aryl chlorides. nih.gov Catalyst systems such as DPPF/Ni(COD)₂ can effectively couple primary and secondary amines with these less reactive electrophiles. nih.gov The development of air-stable nickel precatalysts has improved the practicality of these methods. mit.edu Nickel-catalyzed reductive cross-coupling reactions provide another strategic advantage, enabling the joining of two different electrophiles, such as a bromopyridine and a tertiary alkyl bromide, to form sterically congested alkylpyridines. researchgate.net Metallaphotoredox catalysis, combining an iridium photocatalyst with a nickel catalyst, allows for the N-arylation of amines under exceptionally mild conditions, expanding the scope of C-N cross-coupling. princeton.edu

| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|---|

| CuI / Ligand | 2-bromopyridine | Aqueous Ammonia | Ethylene Glycol, 100 °C | Amination | Good | researchgate.net |

| DPPF/Ni(COD)₂ | Aryl Chloride | Primary/Secondary Amine | NaOtBu, Toluene, 100 °C | C-N Cross-Coupling | - | nih.gov |

| Cu(OAc)₂ | Methyl Ketone | Pyridin-2-amine | DMSO, O₂, 120 °C | Cross-Coupling for α-ketoamide | Good | researchgate.net |

| Ir-photocatalyst / Ni(II) catalyst | Aryl Halide | Amine | Visible Light, Organic Base | Metallaphotoredox C-N Coupling | High | princeton.edu |

Multi-step Synthetic Sequences Leading to 4-Methoxy-5-methyl-pyridin-2-ylamine Precursors and Derivatives

The synthesis of the specifically substituted target, this compound, requires a multi-step sequence that combines the aforementioned strategies. A key precursor identified in patent literature is 4-amino-5-methyl-1H-pyridin-2-one, the pyridinone tautomer of 4-amino-5-methylpyridin-2-ol. chemicalbook.comgoogle.com

A plausible synthetic pathway can be envisioned as follows:

Formation of the Pyridinone Core: The synthesis can start from 4-hydroxy-5-methyl-1H-pyridin-2-one. google.com

Amination: This pyridinone can be converted to 4-amino-5-methyl-1H-pyridin-2-one. One patented method involves reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave at high temperature and pressure (e.g., 170 °C, 70 bar) in the presence of an ammonium (B1175870) bromide salt. google.com Another approach involves heating the starting material with potassium hydroxide (B78521) in methanol (B129727) under pressure. chemicalbook.com

O-Methylation: The final step would be the selective methylation of the pyridinone oxygen to form the desired 4-methoxy group. This transformation is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base. Care must be taken to ensure O-methylation occurs preferentially over N-methylation of the amino group or the pyridine ring nitrogen.

An alternative route could involve starting with a pre-functionalized pyridine, such as a dihalomethylpyridine. The synthesis of 4-Amino-2-Methoxypyridine, a related analogue, involves the strategic introduction of the amino and methoxy (B1213986) groups onto the pyridine ring, likely through nucleophilic substitution or catalytic processes on a suitably substituted pyridine precursor. innospk.com The synthesis of other analogues, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, often involves the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction. mdpi.com These varied sequences highlight the modularity of pyridine synthesis, allowing access to a wide range of derivatives by selecting the appropriate starting materials and reaction sequences.

Chemical Transformations and Derivatization Strategies Involving 4 Methoxy 5 Methyl Pyridin 2 Ylamine

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 4-Methoxy-5-methyl-pyridin-2-ylamine is a key site for chemical reactions, primarily N-oxidation and quaternization. These transformations modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or other peroxy acids. tci-thaijo.orgbeilstein-journals.org The resulting N-oxide functionality significantly alters the electron distribution in the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack. researchgate.net This property is often exploited in synthetic strategies to introduce substituents at these positions.

Quaternization: The pyridine nitrogen can also undergo quaternization by reacting with alkyl halides or other alkylating agents. This reaction results in the formation of a pyridinium (B92312) salt, where the nitrogen atom becomes positively charged. organic-chemistry.orgnih.govmdpi.com The quaternization reaction is a type of SN2 reaction and is influenced by the nature of the alkylating agent and the solvent. mdpi.com The formation of the pyridinium salt further enhances the electron-deficient nature of the pyridine ring, activating it for nucleophilic substitution reactions. google.com The steric hindrance around the nitrogen atom can affect the rate of quaternization. organic-chemistry.orgnih.gov

Reactions at the Amino Functional Group

The exocyclic amino group at the C-2 position of this compound is a primary nucleophilic center and can readily participate in a variety of reactions, including condensation reactions to form Schiff bases, and acylation or related reactions to form amides and ureas.

Schiff Base Formation and Condensation Reactions

The primary amino group of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases, which contain a C=N (imine) functional group. This reaction is a common method for synthesizing new organic compounds and ligands for coordination chemistry. For instance, the condensation of a substituted aminopyridine with an aromatic aldehyde can yield a Schiff base ligand. mdpi.com These Schiff base compounds are valuable precursors for the synthesis of various biologically active molecules and can act as ligands for the formation of metal complexes. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | mdpi.com |

| Substituted 2-aminopyridine (B139424) | Aromatic aldehyde | Schiff Base Ligand | mdpi.com |

Amide and Urea (B33335) Formation

The amino group can be acylated to form amides or can react with isocyanates or other carbamoylating agents to produce urea derivatives.

Amide Formation: Amide coupling reactions are a fundamental transformation in organic synthesis. researchgate.net The amino group of this compound can be coupled with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding N-(pyridin-2-yl)amides. researchgate.net These reactions are often facilitated by coupling agents.

Urea Formation: Urea derivatives can be synthesized from this compound by reaction with isocyanates or by using phosgene (B1210022) or its equivalents followed by reaction with another amine. mdpi.com Urea derivatives are a significant class of compounds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. mdpi.com The synthesis of unsymmetrical ureas can be achieved through various modern synthetic methodologies. echemi.com

| Reaction Type | Reagents | Product | References |

| Amide Formation | Carboxylic acid, Coupling agent | N-(4-Methoxy-5-methyl-pyridin-2-yl)amide | researchgate.net |

| Urea Formation | Isocyanate | N-(4-Methoxy-5-methyl-pyridin-2-yl)urea | mdpi.com |

| Urea Formation | Phosgene, Amine | N,N'-disubstituted urea | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the positions of substitution are governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating amino and methoxy (B1213986) groups in this compound activates the ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Specifically, halogenation (e.g., bromination or iodination) has been reported to occur at the para position to the amino group in 2-amino-4-methoxypyridine. guidechem.com Nitration of aminopyridine derivatives can also occur on the ring, with the position of substitution influenced by the reaction conditions and the substituents present. sapub.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is thus activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. echemi.comntu.edu.sg The stability of the intermediate anionic species (Meisenheimer complex) is a key factor in these reactions. echemi.com The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution. For instance, the methoxy group in methoxypyridines can be displaced by nucleophiles. ntu.edu.sg The quaternization of the pyridine nitrogen further enhances its susceptibility to nucleophilic attack. bath.ac.uk

Construction of Fused Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. tci-thaijo.orgorganic-chemistry.org

Triazolo[1,5-a]pyridine derivatives: The synthesis of the triazolo[1,5-a]pyridine scaffold often involves the reaction of a 2-aminopyridine derivative with a suitable reagent to construct the triazole ring. For example, 7-methoxy-5-methyl- guidechem.comnih.govacs.orgtriazolo[1,5-a]pyrimidine has been synthesized from a corresponding 7-chloro-5-methyl- guidechem.comnih.govacs.orgtriazolo[1,5-a]pyrimidine by nucleophilic substitution with sodium methoxide. While this is a pyrimidine (B1678525) system, similar strategies can be envisioned for the pyridine analogue.

Imidazo[1,2-a]pyridine (B132010) hybrids: Imidazo[1,2-a]pyridines are commonly synthesized by the reaction of a 2-aminopyridine with an α-haloketone or an equivalent species. tci-thaijo.orgorganic-chemistry.org The reaction proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization of the amino group onto the carbonyl carbon. The substituents on the pyridine ring, such as the methoxy and methyl groups in the target compound, would be retained in the final fused product, leading to substituted imidazo[1,2-a]pyridines. For example, the synthesis of 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (B15335028) has been reported. tci-thaijo.org

| Fused Heterocycle | General Synthetic Strategy | Potential Product from Target Compound | References |

| Triazolo[1,5-a]pyridine | Reaction of 2-aminopyridine with a triazole-forming reagent | 7-Methoxy-8-methyl-triazolo[1,5-a]pyridine | |

| Imidazo[1,2-a]pyridine | Reaction of 2-aminopyridine with an α-haloketone | Substituted 7-methoxy-8-methyl-imidazo[1,2-a]pyridine | tci-thaijo.orgorganic-chemistry.org |

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The presence of multiple nitrogen atoms (the pyridine nitrogen and the exocyclic amino nitrogen) in this compound makes it an excellent ligand for the coordination of metal ions. The compound can act as a bidentate or monodentate ligand, depending on the metal ion and the reaction conditions.

The coordination chemistry of aminopyridine derivatives has been extensively studied. For example, 2-amino-4-methylpyridine (B118599) has been used as an auxiliary ligand in the synthesis of copper(II)-malonate complexes. nih.govacs.org In these complexes, the aminopyridine can coordinate to the metal center through the pyridine nitrogen. nih.govacs.org Similarly, 2-amino-3-methylpyridine (B33374) has been shown to form coordination complexes with Ag(I) and Cu(II). mdpi.com The resulting metal complexes can exhibit interesting structural features, such as the formation of polymeric chains. mdpi.com Schiff bases derived from aminopyridines are also widely used as ligands for the synthesis of metal complexes with a variety of applications.

| Metal Ion | Ligand | Complex Type | Reference |

| Copper(II) | 2-Amino-4-methylpyridine | Copper(II)-malonate complex | nih.govacs.org |

| Silver(I) | 2-Amino-3-methylpyridine | Coordination complex | mdpi.com |

| Copper(II) | 2-Amino-3-methylpyridine | Coordination complex | mdpi.com |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Purity Assessment of 4 Methoxy 5 Methyl Pyridin 2 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 4-Methoxy-5-methyl-pyridin-2-ylamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine group protons.

The chemical shifts (δ) are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the methyl (-CH₃) group. The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets due to their isolation from other protons. The protons of the amine group typically appear as a broad singlet, and its chemical shift can be solvent-dependent. The methoxy and methyl protons will each present as sharp singlets.

Based on data from analogous structures like 2-amino-4-methylpyridine (B118599) and 2-amino-5-methylpyridine, the following table presents the predicted ¹H NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~6.0 - 6.5 | Singlet |

| Pyridine H-6 | ~7.6 - 7.9 | Singlet |

| -NH₂ (Amine) | ~4.5 - 5.0 (broad) | Singlet |

| -OCH₃ (Methoxy) | ~3.7 - 3.9 | Singlet |

| -CH₃ (Methyl) | ~2.1 - 2.3 | Singlet |

Note: Predicted values are based on analyses of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound will show distinct signals for each of the seven carbon atoms. The chemical shifts are highly dependent on the electronic environment.

The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift. Similarly, the carbon attached to the methoxy group (C-4) will also be deshielded. The carbon atoms of the methyl and methoxy groups will appear in the upfield region of the spectrum. The positions of the pyridine ring carbons are influenced by the substituent effects of the amino, methoxy, and methyl groups.

The following table outlines the expected chemical shifts for the carbon atoms in this compound, extrapolated from data on related substituted pyridines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NH₂) | ~158 - 162 |

| C-3 | ~105 - 110 |

| C-4 (C-OCH₃) | ~163 - 167 |

| C-5 (C-CH₃) | ~115 - 120 |

| C-6 | ~145 - 150 |

| -OCH₃ (Methoxy) | ~54 - 56 |

| -CH₃ (Methyl) | ~16 - 18 |

Note: Predicted values are based on analyses of structurally similar compounds.

Nitrogen-15 NMR (¹⁵N NMR) Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating the electronic environment of nitrogen atoms. scispace.comresearchgate.net In this compound, there are two distinct nitrogen atoms: the pyridine ring nitrogen (N-1) and the exocyclic amino nitrogen (-NH₂).

The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the substituents on the ring. Electron-donating groups, such as the amino and methoxy groups, generally cause an upfield shift (increased shielding). The chemical shift for the pyridine nitrogen in similar aminopyridines typically falls within the range of -70 to -130 ppm relative to nitromethane. scispace.com The amino group nitrogen will have a distinct chemical shift, generally found in a range between -300 and -320 ppm, which is characteristic for primary aromatic amines. scispace.com

| Nitrogen Assignment | Predicted Chemical Shift Range (δ, ppm) |

| N-1 (Pyridine) | -80 to -120 |

| -NH₂ (Amine) | -300 to -320 |

Note: Ranges are based on general data for substituted aminopyridines.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, it would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. Key expected correlations would include:

Protons of the -CH₃ group to C-4, C-5, and C-6.

Protons of the -OCH₃ group to C-4.

Aromatic proton H-3 to C-2, C-4, and C-5.

Aromatic proton H-6 to C-2, C-4, and C-5.

Amine protons (-NH₂) to C-2 and C-3.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the methoxy group is expected to show a strong absorption band in the 1200-1300 cm⁻¹ range (for the aryl-O stretch) and around 1000-1100 cm⁻¹ (for the O-CH₃ stretch).

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-O Stretch (Aryl-O) | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pathways of a compound.

For this compound (C₇H₁₀N₂O), the exact molecular weight is 138.17 g/mol . The mass spectrum, typically obtained using Electron Ionization (EI), would show a molecular ion peak (M⁺) at m/z = 138.

The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for substituted pyridines and aromatic amines include:

Loss of a methyl radical (•CH₃): A significant fragmentation pathway would be the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z = 123.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can result in the loss of formaldehyde, producing a fragment ion at m/z = 108.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring is the elimination of HCN, which would lead to fragment ions from the main fragmentation products.

Analysis of a similar compound, 2-Amino-4-methoxypyridine, shows a prominent molecular ion peak and key fragments resulting from the loss of CO and HCN. This suggests that for this compound, fragmentation involving the substituents and subsequent ring cleavage would be expected.

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 138 | Molecular Ion |

| [M - CH₃]⁺ | 123 | Loss of a methyl radical |

| [M - CH₂O]⁺ | 108 | Loss of formaldehyde |

| [M - CO]⁺ | 110 | Loss of carbon monoxide |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For aromatic systems like this compound and its derivatives, UV-Vis spectra provide valuable insights into the electronic structure and the effects of various substituents on the pyridine ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Typically, the spectra of pyridine derivatives exhibit absorption bands arising from π → π* and n → π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent polarity and the electronic nature of the substituents. In the case of substituted 2-aminopyridines, the presence of an electron-donating amino group and a methoxy group, alongside a methyl group, influences the energy of the molecular orbitals and, consequently, the absorption maxima (λmax).

The fluorescence spectra of various 2-amino-4,6-diphenylnicotinonitrile derivatives in different solvents have been recorded, revealing two primary emission bands. mdpi.com The band in the shorter wavelength region (299–325 nm) is attributed to the n–π* electron transition, while the band in the longer wavelength region (394–427 nm) corresponds to the π−π* electron transition, indicative of charge transfer emission. mdpi.com The choice of solvent was also observed to influence the emission maximum values, highlighting solvatochromic effects. mdpi.com

Table 1: Illustrative UV-Vis Absorption Data for a Related Substituted Pyridine Derivative Data presented for (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, a complex molecule containing a methoxy-substituted phenyl imino group, which can provide an indication of the absorption regions for similar chromophores.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

|---|---|---|---|

| Chloroform | 348 | N/A | π → π |

| Chloroform | 406 | N/A | π → π |

This interactive table is based on data reported for a related complex thiazolidinone derivative and serves for illustrative purposes. scielo.org.za The molar absorptivity values were not specified in the source.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, thereby confirming its elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, the molecular formula is C7H10N2O.

The theoretical elemental composition is calculated as follows:

Molecular Weight: 138.17 g/mol

Carbon (C): (7 * 12.01 / 138.17) * 100% = 60.85%

Hydrogen (H): (10 * 1.01 / 138.17) * 100% = 7.31%

Nitrogen (N): (2 * 14.01 / 138.17) * 100% = 20.28%

Oxygen (O) (by difference): 100% - (60.85% + 7.31% + 20.28%) = 11.56%

While specific elemental analysis data for this compound was not found in the reviewed literature, the analysis of a closely related derivative, (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol (C14H14N2O2), which incorporates the 5-methylpyridin-2-yl moiety, demonstrates the application of this technique. The experimental findings for this derivative were in close agreement with the calculated values, thus confirming its successful synthesis and purity. nih.gov

Table 2: Elemental Analysis Data for a Derivative Incorporating the 5-methylpyridin-2-yl Moiety Compound: (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol (C14H14N2O2)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 69.43 | 69.93 |

| Hydrogen (H) | 5.77 | 5.69 |

| Nitrogen (N) | 11.55 | 11.54 |

This interactive table presents the elemental analysis data for a related Schiff base derivative, as reported in the literature. nih.gov

The close correlation between the calculated and found percentages for this derivative underscores the reliability of elemental analysis in verifying the molecular formula of newly synthesized compounds in this chemical family.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 5 Methyl Pyridin 2 Ylamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Ab Initio Methods for Electronic Structure and Stability

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for predicting the geometric and electronic properties of molecules. Techniques such as Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory would typically be used to:

Determine the optimized molecular geometry.

Calculate the total electronic energy and heat of formation to assess thermodynamic stability.

Analyze the frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand chemical reactivity.

A thorough search of computational chemistry literature did not yield any studies that have applied these ab initio methods specifically to 4-Methoxy-5-methyl-pyridin-2-ylamine.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that models the electron correlation by using the electron density as the fundamental property. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. For related aminopyridine compounds, DFT has been used to investigate various molecular properties. A DFT study of this compound would typically involve:

Geometric Optimization: Calculating the most stable conformation by finding the minimum energy structure.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra to characterize vibrational modes.

Electronic Properties: Determining properties such as dipole moment, polarizability, and the HOMO-LUMO energy gap.

Reactivity Descriptors: Calculating global reactivity indices like chemical hardness, softness, and electronegativity to predict the molecule's reactive nature.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.

Despite the common application of DFT to substituted pyridines, no specific studies reporting these properties for this compound have been published.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational changes, and interactions of a molecule within a specified environment (e.g., in a solvent or interacting with a biological target). An MD study of this compound could reveal:

Conformational flexibility of the methoxy (B1213986) and amino groups.

Solvation effects and the structure of the surrounding solvent shell.

Binding dynamics if the molecule were docked into a protein active site.

Currently, there are no published molecular dynamics simulation studies specifically featuring this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are frequently employed to predict spectroscopic data, which can aid in the interpretation of experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. A theoretical study on this compound would provide predicted ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, can help confirm the molecular structure and assign specific resonances.

No theoretical studies predicting the NMR chemical shifts for this compound have been found in the scientific literature.

Structure-Activity Relationship (SAR) and Ligand Design through Computational Approaches

Structure-Activity Relationship (SAR) studies are essential in drug discovery for optimizing the biological activity of a lead compound. Computational approaches play a vital role in establishing these relationships by correlating a molecule's structural features with its function. If this compound were part of a series of biologically active compounds, computational SAR studies could involve:

Quantitative Structure-Activity Relationship (QSAR): Building statistical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular Docking: Simulating the binding of the molecule into the active site of a biological target (e.g., an enzyme or receptor) to predict binding affinity and orientation.

While SAR studies have been conducted on various pyridine (B92270) and imidazo[4,5-b]pyridine derivatives, no such investigations specifically targeting this compound are documented.

Reaction Mechanism Studies and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, theoretical studies could investigate:

The mechanism of its synthesis.

Its reactivity in various chemical transformations, such as electrophilic aromatic substitution or N-alkylation.

The energetics of different reaction pathways to determine the most favorable route.

Mechanistic studies often use DFT to map the potential energy surface of a reaction, providing insights that are difficult to obtain experimentally. However, no computational studies on the reaction mechanisms or energetics involving this compound have been published.

Pharmacological and Biological Applications of 4 Methoxy 5 Methyl Pyridin 2 Ylamine and Its Analogues

Development as Key Pharmaceutical Intermediates

The utility of substituted pyridines, such as 4-Methoxy-5-methyl-pyridin-2-ylamine, lies in their function as foundational building blocks for more complex, high-value molecules. The arrangement of the amino, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring provides specific steric and electronic properties that are crucial for targeted molecular synthesis.

Researchers utilize these intermediates to construct active pharmaceutical ingredients (APIs) with desired therapeutic properties. For instance, the related compound 4-Amino-5-methylpyridin-2-ol is a key starting material in the synthesis of Finerenone, a selective mineralocorticoid receptor (MR) antagonist developed to address kidney and heart problems. enantilabs.com Similarly, 5-Amino-2-methoxy-4-methylpyridine serves as a crucial intermediate in the development of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com The structural features of these aminopyridines allow them to be integrated into larger molecular frameworks, contributing to the final compound's ability to interact with specific biological targets. innospk.com Their application extends to the agrochemical industry, where they act as precursors for herbicides and pesticides. chemimpex.com

Anticancer Research and Therapeutic Targets

Analogues of this compound have been extensively investigated for their potential as anticancer agents, with research focusing on their ability to inhibit key proteins involved in cancer cell proliferation and survival.

Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with chemotherapy. nih.gov A novel series of potent and orally bioavailable CHK1 inhibitors, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, were developed through the hybridization of two lead scaffolds. nih.govnih.gov

In the development of these inhibitors, various substitutions on the pyridine ring were explored to optimize potency and selectivity. nih.gov The research led to the identification of CCT244747, a potent and highly selective CHK1 inhibitor that demonstrated antitumor activity both as a single agent and in combination with genotoxic chemotherapies. nih.gov This compound effectively modulated the DNA damage response in human tumor xenografts. nih.gov The studies highlighted that the pyridine moiety is a key structural element for interacting with the ATP binding site of the kinase. nih.gov

Table 1: Activity of Pyridine-based CHK1 Inhibitors

| Compound | CHK1 IC₅₀ (nM) | HT29 Checkpoint Abrogation IC₅₀ (nM) | HT29 GI₅₀ (nM) | Selectivity Ratio (GI₅₀/Chk1 IC₅₀) |

|---|---|---|---|---|

| Analogue 6 | 7 | 100 | 720 | >100 |

| Analogue 7 | 12 | 120 | 2500 | >200 |

| Analogue 8 | 4 | 70 | 690 | >170 |

| Analogue 9 | 12 | 130 | 800 | >65 |

| Analogue 10 | 16 | 450 | 2900 | >180 |

| Analogue 11 | 24 | 200 | 1200 | >50 |

| Analogue 12 | 44 | 1100 | 4700 | >100 |

This table is based on data for illustrative analogues from the cited research. nih.gov

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it an attractive target for cancer therapy. nih.gov A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones, which are structurally related to this compound, were identified as potent and selective HSP90 inhibitors. nih.gov

These compounds exhibited nanomolar potency in cell-based assays, effectively promoting the degradation of the HSP90 client protein Her2 and inhibiting the growth of a panel of human tumor cell lines. nih.gov Importantly, these inhibitors showed high selectivity for HSP90, with no significant inhibition of 34 other kinases when tested at a concentration of 10 μM. nih.gov This research underscores the potential of the substituted aminopyridine scaffold in designing targeted HSP90 inhibitors. nih.gov

The PI3K/mTOR pathway is frequently dysregulated in cancer, and its inhibition is a key therapeutic strategy. The pyridin-2-amine structure is a component of PI3K inhibitors. researchgate.net For example, PQR309, a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyridin-2-amine core. researchgate.net This compound, inspired by earlier inhibitors like ZSTK474, has advanced to clinical trials for oncology. researchgate.net The design of such molecules demonstrates the utility of the pyridin-2-amine framework as a scaffold for engaging the ATP-catalytic cleft of PI3K and mTOR. researchgate.net

Derivatives containing the pyridin-2-ylamine motif have been evaluated for their general cytotoxic effects against a variety of human cancer cell lines.

In one study, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and tested against HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. researchgate.net The compound 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide was found to be highly cytotoxic against HeLa and PANC-1 cells, with IC₅₀ values of 2.8 μM and 1.8 μM, respectively. researchgate.net

Another series of N-methyl-4-phenoxypicolinamide derivatives showed marked antiproliferative activity against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, with some compounds being superior to the reference drug sorafenib. nih.gov Additionally, Schiff base metal complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol were screened for antiproliferative activity against the HCT116 human colorectal carcinoma cell line, with the copper complex showing the highest potency. nih.gov

Table 2: Summary of Cytotoxicity Studies of Pyridine Analogues

| Compound Class | Cell Line(s) | Key Findings (IC₅₀ values) | Reference |

|---|---|---|---|

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | HeLa, PANC-1 | Compound 6d showed high cytotoxicity (IC₅₀ = 2.8 μM and 1.8 μM, respectively). | researchgate.net |

| N-methyl-4-phenoxypicolinamide derivatives | A549, H460, HT-29 | Compound 8e exhibited potent cytotoxicity (IC₅₀ = 3.6 μM, 1.7 μM, and 3.0 μM, respectively). | nih.gov |

| Metal complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | HCT116 | Copper complex was the most potent among the tested metal complexes. | nih.gov |

Antimicrobial Activity Studies

The aminopyridine framework and its derivatives have also been explored for their potential to combat microbial infections. researchgate.net Various studies have synthesized and screened these compounds against a range of bacteria and fungi.

A study involving Schiff bases derived from 2-amino-3-methylpyridine (B33374) and their metal complexes reported significant antimicrobial activity. nih.gov The synthesized compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Salmonella typhi, Escherichia coli, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger). nih.gov The study found that the metal complexes, particularly the copper complex, enhanced the antimicrobial potency of the parent Schiff base. nih.gov

In other research, newly synthesized 2-aminopyridine (B139424) derivatives were screened for antibacterial activity. mdpi.com The highest activity was observed against Gram-positive bacteria, specifically Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus, with inhibition zones ranging from 11.33 mm to 13 mm. mdpi.com Similarly, various nicotinonitrile derivatives, including 2-methoxy-nicotinonitriles, have been synthesized and assayed for their antimicrobial properties against both bacteria and fungi. researchgate.networldnewsnaturalsciences.com

Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated as antibacterial agents. nih.gov Docking studies targeting the DHFR enzyme, followed by in-vitro testing, showed that these compounds were more effective against Gram-positive bacteria (Bacillus cereus) than Gram-negative bacteria (Escherichia coli). nih.gov

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 4-Amino-5-methylpyridin-2-ol | |

| Finerenone | |

| 5-Amino-2-methoxy-4-methylpyridine | |

| CCT244747 (3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile) | |

| 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones | |

| PQR309 (5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine) | |

| ZSTK474 (2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine) | |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | |

| N-methyl-4-phenoxypicolinamide derivatives | |

| Sorafenib |

Antibacterial Efficacy

Analogues of this compound have shown significant promise as antibacterial agents. The core pyridine ring is a versatile scaffold that allows for substitutions, leading to compounds with activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 2-amino-5-substituted pyridine derivatives were synthesized and evaluated for their bactericidal activity. axonmedchem.com Research has shown that the position of substituents on the pyridine ring significantly influences efficacy. axonmedchem.com In one study, a series of 5-methylpyridinium derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Nearly all synthesized compounds exhibited some level of antibacterial activity, with compound 4l being the most potent against both strains. nih.gov The findings suggested that these compounds likely act on the bacterial surface, inhibiting growth. nih.gov

Similarly, another study on 2-aminopyridine derivatives identified compound 2c as having the highest activity against the Gram-positive bacteria S. aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg·mL⁻¹. medchemexpress.com Metal complexes of pyridine analogues have also been explored. A Schiff base derived from 2-Amino-3-methyl pyridine, when complexed with metals like copper, zinc, cobalt, and nickel, showed enhanced antibacterial potency against S. aureus, Salmonella typhi, E. coli, and Klebsiella pneumoniae. uniprot.org The copper complex, in particular, was found to be the most potent among those tested. uniprot.org

Further modifications, such as the synthesis of 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles, have yielded compounds with activity against a panel of bacteria including B. megaterium, S. aureus, E. coli, and S. taphimarium. consensus.app

Table 1: Antibacterial Activity of Selected Pyridine Analogues

| Analogue/Derivative | Target Organism | Observed Activity | Source |

|---|---|---|---|

| Compound 4l (a 5-methylpyridinium derivative) | S. aureus, E. coli | Most influencing antibacterial agent in its series. | nih.gov |

| Compound 2c (a 2-aminopyridine derivative) | S. aureus, B. subtilis | MIC: 0.039 µg·mL⁻¹ | medchemexpress.com |

| Copper (II) complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | S. aureus, S. typhi, E. coli, K. pneumoniae | Showed better activity than the free ligand and other metal complexes. | uniprot.org |

| 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles | B. megaterium, S. aureus, E. coli, S. taphimarium | Demonstrated antibacterial activity. | consensus.app |

Antifungal Efficacy

The same structural versatility that confers antibacterial properties on aminopyridine analogues also makes them effective antifungal agents. Research has demonstrated their efficacy against various fungal pathogens.

Metal complexes of a Schiff base derived from an aminopyridine analogue were screened for antifungal activity against Candida albicans and Aspergillus niger. uniprot.org The study found that the copper complex was more potent than other tested metal complexes and the parent Schiff base against these pathogenic fungi. uniprot.org

In another study, synthesized imidazo[1,2-a]pyridine (B132010) derivatives were evaluated for their antifungal activity, with some compounds showing moderate to good activity compared to standard drugs like gresiofulvin at a concentration of 50µg/ml. caymanchem.com Similarly, a series of 2-amino-5-substituted pyridine derivatives showed notable fungicidal activity, which was influenced by the substitution pattern on the pyridine ring. axonmedchem.com The synthesis of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles also yielded compounds with activity against Aspergillus niger. consensus.app

Table 2: Antifungal Activity of Selected Pyridine Analogues

| Analogue/Derivative | Target Organism | Observed Activity | Source |

|---|---|---|---|

| Copper (II) complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | Candida albicans, Aspergillus niger | More potent than other tested complexes and the parent ligand. | uniprot.org |

| 2"-methoxy-4"-[2-(4'-Chlorophenyl)-6-methyl imidazo (B10784944) [1,2–a] pyridine-3–yl]-6"-aryl nicotinonitriles | Fungi | Moderate to good activity at 50µg/ml concentration. | caymanchem.com |

| 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles | Aspergillus niger | Demonstrated antifungal activity. | consensus.app |

Modulation of G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are crucial for cellular signaling and are major targets for pharmacotherapies. jci.org Aminopyridine analogues have been investigated as modulators of these receptors.

A key area of investigation is the allosteric modulation of GPCRs, where a ligand binds to a site distinct from the primary (orthosteric) site, altering the receptor's response to the endogenous agonist. jci.orgresearchgate.net For example, in the development of modulators for the 5-HT₂C receptor, a minor structural change involving the substitution of a pyrimidine (B1678525) side chain with pyridine resulted in the compound VA012 . jci.org This compound acted as a positive allosteric modulator (PAM), potentiating the maximum effect (Eₘₐₓ) of serotonin (B10506) (5-HT) by 35% more than serotonin alone. jci.org

The adenosine (B11128) receptors, particularly the A₁ and A₃ subtypes, which are involved in various physiological processes, have also been targets. While the prototypical allosteric modulators for the A₁ adenosine receptor are based on a 2-amino-3-benzoyl-thiophene scaffold, the exploration of related heterocyclic structures is an active area of research. researchgate.net For the A₃ adenosine receptor, a 1,2-dihydropyridine-3,5-dicarboxylate derivative, VUF5455 , was identified as a PAM, although it also displayed some antagonistic activity. researchgate.net

Enzyme Inhibition Profiling (e.g., Nitric Oxide Synthase, 5-Lipoxygenase)

The aminopyridine scaffold has been successfully employed to design inhibitors for key enzymes involved in physiological and pathological processes, such as Nitric Oxide Synthase (NOS) and 5-Lipoxygenase (5-LOX).

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule produced by three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors valuable therapeutic targets. A series of 2-amino-4-methylpyridine (B118599) analogues with substitutions at the 6-position have been synthesized and identified as potent iNOS inhibitors. targetmol.comnih.gov Specifically, compounds 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) , 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) , and 6-(4-fluorobutyl)-4-methylpyridin-2-amine (20) were highlighted for their potential. targetmol.comnih.gov Compound [¹⁸F]9 was further developed as a potential PET tracer for imaging iNOS activation in vivo. targetmol.comnih.gov

5-Lipoxygenase (5-LOX) Inhibition: The enzyme 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases like asthma. While many known 5-LOX inhibitors like zileuton (B1683628) are not pyridine-based, the search for novel inhibitors is ongoing. nih.gov Some compounds have been designed to have dual activity. For example, chalcogen-containing thiazol-2-amine derivatives were found to inhibit both 5-LOX and leukotriene A₄ hydrolase (LTA₄H), another key enzyme in the leukotriene pathway. nih.gov This dual inhibition strategy could offer a more comprehensive blockade of pro-inflammatory mediator production. nih.gov

Table 3: Enzyme Inhibition by Pyridine Analogues

| Compound Name | Target Enzyme | Activity/Potential Application | Source |

|---|---|---|---|

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (9) | Inducible Nitric Oxide Synthase (iNOS) | Identified as a potent iNOS inhibitor. | targetmol.comnih.gov |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18) | Inducible Nitric Oxide Synthase (iNOS) | Identified as a potent iNOS inhibitor. | targetmol.com |

| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine (20) | Inducible Nitric Oxide Synthase (iNOS) | Identified as a potent iNOS inhibitor. | targetmol.com |

Neuropharmacological Investigations (e.g., Corticotropin-Releasing Factor Receptor Antagonists)

Corticotropin-releasing factor (CRF) and its primary receptor, CRF₁, are central to the body's response to stress. Over-activation of the CRF₁ receptor is linked to stress-related disorders like anxiety and depression, making CRF₁ antagonists a significant area of neuropharmacological research.

Several classes of nonpeptide CRF₁ antagonists have been developed, with some incorporating a pyridine or a related heterocyclic core. For instance, Imidazo[4,5-b]pyridin-2-ones have been identified as a class of CRF₁ antagonists. More recently, a novel series of pyrazine-based CRF₁ antagonists were developed. One lead compound, NGD 9002 , incorporates a 6-isopropyl-2-methylaminopyridin-3-yl moiety, directly linking the pyridine scaffold to potent CRF₁ antagonism. This compound demonstrated high affinity for the CRF₁ receptor.

Table 4: CRF₁ Receptor Antagonism by Pyridine Analogues and Related Compounds

| Compound/Class | Target | Significance | Source |

|---|---|---|---|

| Imidazo[4,5-b]pyridin-2-ones | CRF₁ Receptor | Identified as a class of CRF₁ antagonists. | |

| NGD 9002 (5-(6-isopropyl-2-methylaminopyridin-3-yl)-[N-(1-ethyl)propyl]-3-methoxy-6-methylpyrazine-2-amine hydrochloride) | CRF₁ Receptor | A potent antagonist containing a pyridine moiety. | |

| Compound 2 (a Thiazolo[4,5-d]pyrimidine derivative) | CRF₁ Receptor | log IC₅₀ of -8.22, showing superior binding affinity to the standard, antalarmin. |

Other Biomedical Applications and Therapeutic Potential (e.g., TRPC6 inhibitors)

The therapeutic potential of aminopyridine analogues extends to other targets, including ion channels. The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel implicated in various diseases, including kidney and heart conditions. consensus.appcaymanchem.com Gain-of-function mutations in TRPC6 are associated with focal segmental glomerulosclerosis (FSGS), a progressive kidney disease. consensus.app

Consequently, the development of selective TRPC6 inhibitors is an active area of research. A potent, selective, and orally bioavailable TRPC6 antagonist, BI-749327 , has been developed. nih.govuniprot.org While its structure is based on a piperidinyl-pyridazinyl-methanone core rather than a simple aminopyridine, it represents the successful targeting of this ion channel. jci.org BI-749327 has shown efficacy in animal models, where it ameliorated fibrosis and dysfunction in both cardiac and renal disease models. nih.govcaymanchem.com It demonstrated potent inhibition of human TRPC6 with an IC₅₀ of 19 nM and was found to reduce renal fibrosis and improve heart function in mice. nih.govuniprot.orgcaymanchem.com The development of such inhibitors provides a valuable tool for studying TRPC6 biology and holds therapeutic promise for conditions like FSGS and Duchenne muscular dystrophy. caymanchem.comresearchgate.net

Table 5: Activity of the TRPC6 Inhibitor BI-749327

| Compound | Target | Activity (IC₅₀) | Therapeutic Potential | Source |

|---|---|---|---|---|

| BI-749327 | TRPC6 Ion Channel | 19 nM (human) 13 nM (mouse) | Ameliorates fibrosis and dysfunction in cardiac and renal disease models. | nih.govuniprot.orgcaymanchem.com |

Future Perspectives and Research Directions for 4 Methoxy 5 Methyl Pyridin 2 Ylamine

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The creation of enantiomerically pure compounds is crucial in modern chemistry, particularly for pharmaceuticals. The asymmetric synthesis of complex pyridine (B92270) derivatives like 4-Methoxy-5-methyl-pyridin-2-ylamine is a challenging yet vital area of research. Future advancements will likely focus on the development of novel chiral catalysts and auxiliaries to control stereoselectivity with high precision. acs.org

Chiral catalysis, utilizing transition metal complexes with specifically designed chiral ligands, presents a powerful method for achieving enantioselective synthesis of pyridine derivatives. acs.org A significant challenge has been the trade-off between catalytic activity and stereoselectivity; however, new ligand designs, such as those with rigid fused-ring frameworks, are emerging to overcome this by minimizing steric hindrance near the catalytic site while controlling the broader chiral environment. acs.org These innovations are expected to enable more efficient and highly enantioselective reactions, including C-H functionalization and coupling reactions, which are critical for synthesizing complex chiral molecules. acs.org

Another promising avenue is the stereoselective dearomatization of pyridines, which provides access to highly functionalized and chiral 1,2- and 1,4-dihydropyridines and 2-pyridones. mdpi.com These structures are valuable synthetic intermediates and are present in many bioactive molecules. mdpi.com Future research will likely refine catalytic systems to allow for regiodivergent asymmetric additions of various organic groups to the pyridine ring, offering precise control over the final product's stereochemistry. mdpi.com

Table 1: Techniques in Asymmetric Pyridine Synthesis

| Technique | Description | Key Advantage |

|---|---|---|

| Chiral Catalysis | Employs transition metal complexes with chiral ligands to guide the stereochemical outcome of a reaction. acs.org | Enables the direct formation of enantiomerically enriched pyridine derivatives with high efficiency. acs.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Provides a reliable method to induce asymmetry in a wide range of reactions. |

| Stereoselective Dearomatization | Catalytic reactions that convert flat aromatic pyridines into three-dimensional, chiral, partially saturated rings like dihydropyridines. mdpi.com | Creates complex and valuable chiral building blocks from simple starting materials. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize computational drug discovery and materials science. nih.govacs.org For pyridine derivatives, these technologies offer powerful tools for designing novel compounds and accurately predicting their physicochemical and biological properties. acs.orgresearchgate.net

ML models, particularly deep neural networks, can be trained on large datasets of known molecules to learn the complex relationships between a compound's structure and its activity or properties. nih.gov This allows for the de novo design of molecules with desired characteristics, potentially accelerating the discovery of new drug candidates or materials. acs.orgspringernature.com For instance, generative models can propose novel pyridine-based structures optimized for specific biological targets. acs.org

Quantitative Structure-Property Relationship (QSPR) studies are a key application of ML in this field. researchgate.net By analyzing a set of known pyridine derivatives, QSPR models can predict properties like basicity (pKa), Gibbs free energy, and enthalpy of formation for new, untested compounds. acs.orgresearchgate.net These predictive models can significantly reduce the need for laborious and costly experimental work by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. acs.org Future work will focus on improving the accuracy of these models and expanding the range of predictable properties. nih.gov

Exploration of Novel Biological Targets and Mechanistic Studies

While aminopyridines are known to interact with various enzymes and receptors, the specific biological targets for many derivatives remain to be identified. rsc.orgnih.gov A key future direction is the systematic exploration of novel biological targets for compounds like this compound. This involves screening against a wide array of proteins and pathways to uncover new therapeutic opportunities. herts.ac.uk

Recent studies have shown that aminopyrimidine derivatives can act as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancer therapy. nih.gov This suggests that related aminopyridine scaffolds could also target kinases or other important protein families. Structure-based virtual screening and inverse docking are computational techniques that can help identify potential protein targets by predicting how a molecule might bind to different protein structures. herts.ac.uk These approaches can guide experimental studies and help elucidate the mechanism of action. herts.ac.uk

Furthermore, detailed mechanistic studies are needed to understand how substitutions on the pyridine ring influence biological activity. researchgate.net For example, research has found that the presence of methoxy (B1213986) (-OMe) and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives against certain cancer cell lines. nih.gov Understanding the precise molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern a compound's binding to its target is essential for rational drug design and the optimization of lead compounds. nih.gov

Development of Advanced Materials Incorporating the Pyridine Scaffold

The unique electronic and coordination properties of the pyridine ring make it an attractive building block for advanced functional materials. nih.gov Future research will explore the incorporation of this compound and similar structures into polymers, metal-organic frameworks (MOFs), and functional dyes.

Pyridine-based polymers are an area of growing interest due to their potential applications in electronics, catalysis, and sensing. bcrcp.ac.in The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting optical, magnetic, or catalytic properties. benthamscience.com The specific substituents on the pyridine ring can be tuned to modulate these properties.

In the field of MOFs, pyridine derivatives serve as excellent ligands for constructing porous materials. These materials have applications in gas storage, separation, and heterogeneous catalysis. acs.org For example, a catalyst for the synthesis of trisubstituted pyridines was developed using a MOF (UiO-66) functionalized vial. acs.org The development of new pyridine-based ligands like this compound could lead to MOFs with novel topologies and enhanced performance. The ability of the aminopyridine scaffold to participate in hydrogen bonding and π-stacking interactions can be exploited to control the assembly and properties of these advanced materials. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. A major future research direction for the synthesis of this compound and other substituted pyridines is the development of green chemistry approaches. acs.orgnih.govrasayanjournal.co.in

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules like pyridines in a single step from simple starting materials, minimizing waste and improving efficiency. acs.orgnih.gov Researchers are developing novel MCRs that operate under mild conditions, often using environmentally benign solvents or even solvent-free systems. acs.orgnih.gov For example, Zn(II)-catalyzed solvent-free synthesis of substituted pyridines from alcohols has been reported as a sustainable method. acs.orgbohrium.comresearchgate.net

Other green techniques being explored include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Use of renewable feedstocks: Exploring the use of biomass-derived materials as starting points for pyridine synthesis offers a sustainable alternative to fossil fuels.

Catalyst reusability: Developing robust and reusable catalysts, such as those immobilized on a solid support, reduces waste and lowers costs. acs.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production methods. rasayanjournal.co.in

Table 2: Green Chemistry Approaches for Pyridine Synthesis

| Approach | Description | Key Benefit |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. acs.org | High atom economy, reduced waste, and operational simplicity. acs.orgnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.gov | Significantly shorter reaction times and often higher yields. nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent, or using green solvents like water or ionic liquids. acs.orgrasayanjournal.co.in | Eliminates toxic solvent waste and simplifies product purification. acs.org |

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-5-methyl-pyridin-2-ylamine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or cross-coupling reactions. For example, methoxy and methyl groups can be introduced via alkylation or arylation using Pd or Cu catalysts under inert atmospheres (e.g., N₂ or Ar) . Optimization strategies:

- Catalysts : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings.

- Solvents : DMF or toluene at reflux temperatures (80–120°C).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) .

- Yield Improvement : Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Purity assessment (>95% recommended for biological assays).

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C5).

- X-ray Crystallography : For definitive confirmation of crystal packing and bond angles (e.g., C–O–C bond angles ~118°) .

- Data Consistency : Cross-validate spectroscopic data with computational models (DFT calculations) to resolve ambiguities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 138.16 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| LogP (Partition Coeff) | ~1.2 (predicted) |

- Handling : Store under anhydrous conditions (desiccator, -20°C) to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy and methyl) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group activates the pyridine ring toward electrophilic substitution but may sterically hinder coupling at adjacent positions.

- Reactivity Mapping : Use Hammett constants (σ⁺ for methoxy: -0.78) to predict regioselectivity in Pd-catalyzed reactions .

- Case Study : In Suzuki couplings, the methyl group at C5 directs cross-coupling to C6 due to steric and electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives like this compound?

- Methodological Answer :

- Reproducibility Checks :

Standardize assay conditions (e.g., cell lines, incubation times).

Validate target binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

- Data Discrepancies : Conflicting IC₅₀ values may arise from impurity batches. Re-test compounds with ≥98% purity and include positive controls (e.g., known kinase inhibitors) .

Q. How can computational modeling guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer :

- In Silico Tools :

- Molecular Docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina.

- QSAR Models : Correlate substituent electronegativity with MIC (Minimum Inhibitory Concentration) .

- Validation : Synthesize top-scoring derivatives and test against Gram-positive pathogens (e.g., S. aureus) .

Q. What are the challenges in characterizing the ecological impact of this compound, given limited toxicity data?

- Methodological Answer :

- Testing Framework :

Acute Toxicity : Daphnia magna assays (OECD 202).

Biodegradation : OECD 301F (CO₂ evolution test) .

- Data Gaps : No bioaccumulation or soil mobility data exist. Recommend testing via HPLC-MS/MS for environmental persistence .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

- Methodological Answer :

- Root Cause : Differences in solvent systems (e.g., aqueous vs. anhydrous HCl).

- Resolution : Conduct stability studies in controlled buffers (pH 1–7) at 37°C.

- Key Finding : Degradation occurs above pH 3 via demethylation (confirmed by LC-MS) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in academic labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.